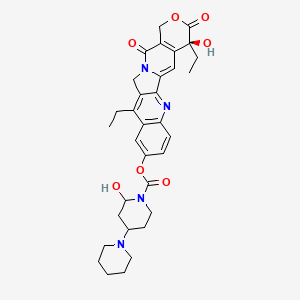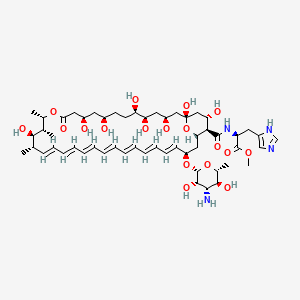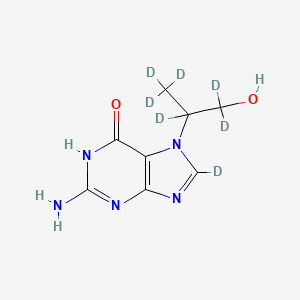![molecular formula C9H9ClN2O3 B15293972 Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate is a chemical compound with the molecular formula C9H9ClN2O3. It is a derivative of pyridine and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is particularly significant as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate typically involves the condensation reaction between ethyl oxalyl chloride and 2-amino-3-chloropyridine in the presence of a solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The industrial production process is designed to be environmentally friendly and cost-effective, ensuring the compound’s availability for various applications .
化学反応の分析
Types of Reactions
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Edoxaban, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Edoxaban functions as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade, thereby preventing blood clot formation .
類似化合物との比較
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate: This compound has an amino group instead of an oxo group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various synthetic pathways .
特性
分子式 |
C9H9ClN2O3 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H,11,12,13) |
InChIキー |
IWPAKRXSPVNEDZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)NC1=C(C=CC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
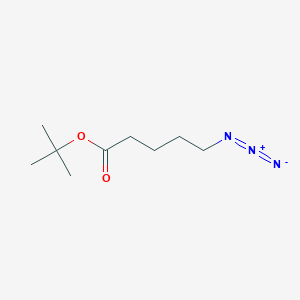


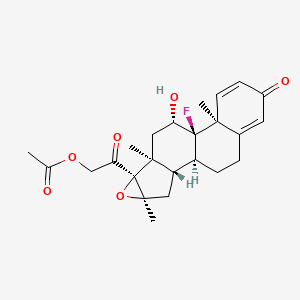
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)


